molecular formula C11H12ClNO2 B13941108 2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13941108
M. Wt: 225.67 g/mol
InChI Key: QJEKIJDKLIZAAT-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring, with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid, followed by hydrolysis and cyclization . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azido or amino derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-7,7,8-trimethyl-8H-pyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C11H12ClNO2/c1-6-9-7(4-5-8(12)13-9)10(14)15-11(6,2)3/h4-6H,1-3H3

InChI Key

QJEKIJDKLIZAAT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=N2)Cl)C(=O)OC1(C)C

Origin of Product

United States

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